Erythro-2-morpholino-1,2-diphenylethanol
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Overview
Description
2-Morpholin-4-yl-1,2-diphenyl-ethanol is a compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is notable for its diverse pharmacological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-1,2-diphenyl-ethanol typically involves the reaction of morpholine with diphenylacetaldehyde under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is often heated to around 60°C and stirred for a specific duration to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholin-4-yl-1,2-diphenyl-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Morpholin-4-yl-1,2-diphenyl-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-1,2-diphenyl-ethanol involves its interaction with specific molecular targets and pathways. It is known to act as a selective norepinephrine reuptake inhibitor, which can influence neurotransmitter levels in the brain. This action is mediated through its binding to norepinephrine transporters, thereby inhibiting the reuptake of norepinephrine and increasing its availability in the synaptic cleft .
Comparison with Similar Compounds
- 2-Morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate
- (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)-ethanol
- 2-[(2R)-2-(morpholin-4-yl)propoxy]-2,2-diphenyl-1-(pyrrolidin-1-yl)ethan-1-one
Uniqueness: 2-Morpholin-4-yl-1,2-diphenyl-ethanol is unique due to its specific structural features and pharmacological profile. Its combination of a morpholine ring with a diphenyl ethanol moiety provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
4176-70-9 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,2-diphenylethanol |
InChI |
InChI=1S/C18H21NO2/c20-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)19-11-13-21-14-12-19/h1-10,17-18,20H,11-14H2 |
InChI Key |
BQRBHUBJRJBXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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